8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Description
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1427460-78-3) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a bromine atom at the 8-position and a carbohydrazide (-CONHNH₂) functional group at the 6-position (Fig. 1). The molecular formula is C₈H₇BrN₄O, with a molecular weight of 255.07 g/mol . The bromine substituent enhances electrophilic reactivity, while the carbohydrazide group provides sites for hydrogen bonding and further derivatization, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJTJAJZREQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticonvulsant properties, suggesting potential targets within the central nervous system.
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have a wide range of pharmacological activities. They can act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics.
Biochemical Pathways
The imidazo[1,2-a]pyridine core is known to be involved in a variety of biological activities. The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives.
Result of Action
Similar compounds have shown remarkable anticonvulsant properties. Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure.
Biochemical Analysis
Biochemical Properties
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes, which in turn influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have therapeutic effects, such as anticonvulsant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity. Additionally, this compound can affect the activity of cofactors, such as NADH and FADH2, which are essential for energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can also affect its activity and function, as it interacts with different biomolecules in various subcellular environments.
Biological Activity
8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring and a carbohydrazide functional group. Its molecular formula is , with a molecular weight of approximately 258.09 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, particularly those related to cancer and inflammatory pathways. For example, it can modulate the activity of kinases that are crucial for cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The exact IC50 values vary depending on the cell type and experimental conditions, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Potential : A study evaluated the cytotoxic effects of this compound on human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity with an IC50 value below 150 μM, suggesting strong potential for development as an anticancer therapeutic agent .
- Mechanistic Insights : Another investigation focused on the compound's interaction with cellular pathways. It was found to disrupt key signaling mechanisms associated with tumor growth, providing insights into its potential use in targeted cancer therapies .
- Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights its versatility as a lead compound for antibiotic development.
Comparison with Similar Compounds
Structural Analogues
The following table compares 8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide with structurally related imidazo[1,2-a]pyridine derivatives:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromine (Br) and nitro (NO₂) substituents at the 8-position increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methyl (CH₃) groups enhance lipophilicity but reduce reactivity .
- Carbohydrazide vs. Ester/Carboxylate : The carbohydrazide group (-CONHNH₂) enables hydrogen bonding and coordination with metal ions, making it suitable for chelation-based applications. Ethyl carboxylate derivatives (e.g., C10H9BrN2O2) are more lipophilic, favoring membrane permeability in drug design .
Yield Comparison :
- 8-Bromo-6-carbohydrazide derivatives: 73–90% yield via optimized MCRs .
- 6-Chloro-8-bromo derivatives: ~85% yield using NBS .
Spectroscopic and Physicochemical Properties
- NMR Shifts: this compound: NH protons appear at δ 9.16–9.43 ppm (1H NMR), while aromatic protons resonate at δ 6.92–8.20 ppm . Nitro-Substituted Analogues: Additional NO₂ groups cause downfield shifts (e.g., δ 7.96–8.20 ppm for nitrobenzene protons) .
IR Stretches :
- Solubility: Carbohydrazide derivatives exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen bonding . Methyl/ester derivatives are more soluble in non-polar solvents (e.g., chloroform) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
